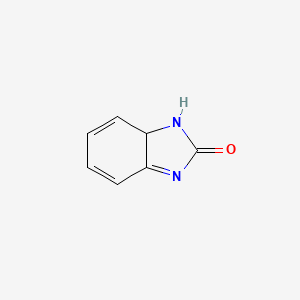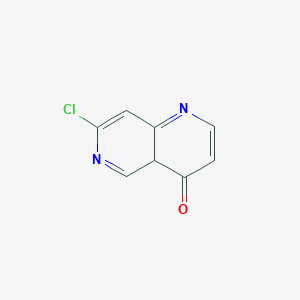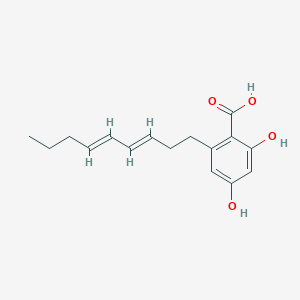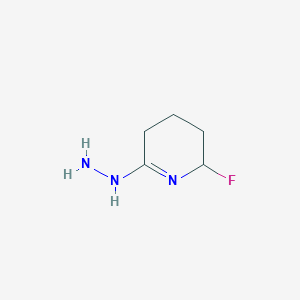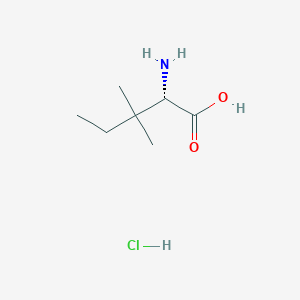
Isoleucine, 3-methyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoleucine, 3-methyl-, hydrochloride is a derivative of the essential amino acid isoleucine. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is particularly significant in the field of biochemistry and pharmaceuticals, where it serves as a building block for protein synthesis and other biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isoleucine, 3-methyl-, hydrochloride typically involves the protection of the amino group of isoleucine, followed by esterification and subsequent conversion to the hydrochloride salt. One common method involves the use of N-tert-butyloxycarbonyl-L-isoleucine, which is reacted with aromatic amines to form amides. The protection groups are then removed using acetic acid, yielding the desired amine derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated systems. These systems ensure high purity and yield through precise control of reaction conditions such as temperature, pH, and reagent concentrations. Gas chromatography is frequently employed to validate the purity of the final product .
化学反应分析
Types of Reactions
Isoleucine, 3-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.
Reduction: Reduction reactions can convert the oxo derivatives back to amines.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include N,N′-dicyclohexylcarbodiimide for amidation, hydroxybenzotriazole for esterification, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions include various amide and ester derivatives, which are useful intermediates in pharmaceutical synthesis .
科学研究应用
Isoleucine, 3-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a building block for protein synthesis and is involved in various metabolic pathways.
Medicine: This compound is used in the formulation of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is employed in the production of various industrial chemicals and as a reagent in analytical chemistry .
作用机制
The mechanism of action of isoleucine, 3-methyl-, hydrochloride involves its role as an amino acid in protein synthesis. It is incorporated into proteins during translation, where it interacts with ribosomes and transfer RNA. The compound also participates in metabolic pathways, where it is converted into various intermediates that are essential for cellular function .
相似化合物的比较
Similar Compounds
Leucine: Another branched-chain amino acid with similar metabolic functions.
Valine: Shares similar structural and functional properties with isoleucine.
Allo-isoleucine: A stereoisomer of isoleucine with different spatial arrangement of atoms .
Uniqueness
Isoleucine, 3-methyl-, hydrochloride is unique due to its specific stereochemistry and its role in protein synthesis. Unlike its isomers, it has distinct chemical properties that make it particularly useful in the synthesis of peptide-based drugs and other biochemical applications .
属性
分子式 |
C7H16ClNO2 |
|---|---|
分子量 |
181.66 g/mol |
IUPAC 名称 |
(2S)-2-amino-3,3-dimethylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-7(2,3)5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1 |
InChI 键 |
HPBDVJKSWTVQHS-NUBCRITNSA-N |
手性 SMILES |
CCC(C)(C)[C@@H](C(=O)O)N.Cl |
规范 SMILES |
CCC(C)(C)C(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


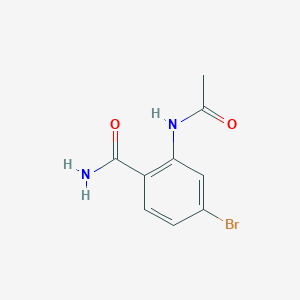

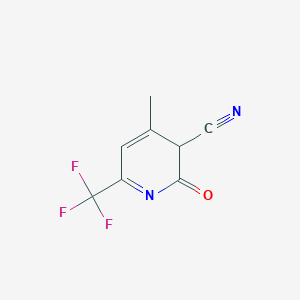
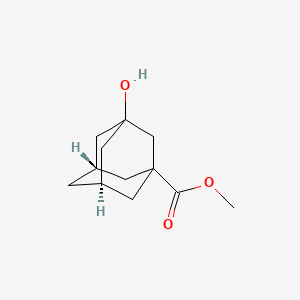

![(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-4-(1,3-thiazol-4-yl)butan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B15134877.png)
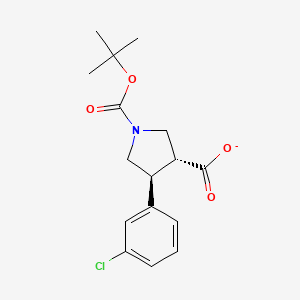
![7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B15134897.png)
